molecular formula C14H21BrN2 B7937491 3-Bromo-5-{[butyl(cyclopropyl)amino]methyl}aniline

3-Bromo-5-{[butyl(cyclopropyl)amino]methyl}aniline

Cat. No.: B7937491
M. Wt: 297.23 g/mol
InChI Key: YKHPRVDFHCYASV-UHFFFAOYSA-N
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Description

3-Bromo-5-{[butyl(cyclopropyl)amino]methyl}aniline is an organic compound that features a bromine atom, a butyl group, a cyclopropyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-{[butyl(cyclopropyl)amino]methyl}aniline typically involves multi-step organic reactions. One common method includes the bromination of aniline derivatives followed by the introduction of butyl and cyclopropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods like chromatography and crystallization are essential to obtain the desired purity levels for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-{[butyl(cyclopropyl)amino]methyl}aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or alkyl halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Bromo-5-{[butyl(cyclopropyl)amino]methyl}aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-{[butyl(cyclopropyl)amino]methyl}aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-{[butyl(cyclopropyl)amino]methyl}benzene: Similar structure but lacks the aniline moiety.

    3-Bromo-5-{[butyl(cyclopropyl)amino]methyl}phenol: Similar structure but contains a hydroxyl group instead of an aniline moiety.

Uniqueness

3-Bromo-5-{[butyl(cyclopropyl)amino]methyl}aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-bromo-5-[[butyl(cyclopropyl)amino]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2/c1-2-3-6-17(14-4-5-14)10-11-7-12(15)9-13(16)8-11/h7-9,14H,2-6,10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHPRVDFHCYASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC1=CC(=CC(=C1)Br)N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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